molecular formula C10H9ClN2O B11891134 4-Chloro-6-methoxyquinolin-3-amine

4-Chloro-6-methoxyquinolin-3-amine

Cat. No.: B11891134
M. Wt: 208.64 g/mol
InChI Key: AMEIHWPHXJHIQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxyquinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-6-methoxyquinoline.

    Amination Reaction: The 4-chloro-6-methoxyquinoline undergoes an amination reaction to introduce the amine group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are commonly employed in industrial settings to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxyquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxyquinolin-3-amine is unique due to the presence of both the chloro and methoxy groups, as well as the amine group at the 3-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-6-methoxyquinolin-3-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,12H2,1H3

InChI Key

AMEIHWPHXJHIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)N)Cl

Origin of Product

United States

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